molecular formula C12H10N2O2 B075435 4-Biphenylamine, 2'-nitro- CAS No. 1140-28-9

4-Biphenylamine, 2'-nitro-

Cat. No. B075435
CAS RN: 1140-28-9
M. Wt: 214.22 g/mol
InChI Key: RAKGZQHZUMWEFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Biphenylamine, 2'-nitro-, has been explored through various methods, including aniline and nitrobenzene routes. Four main synthetic methodologies have been compared, highlighting the principles, technical characteristics, advantages, and disadvantages of each. These comparisons take into account product yield, energy usage, and waste production, offering insights into the most efficient synthetic routes for this compound (Yuan Xian-long, 2003).

Molecular Structure Analysis

The molecular structure of 4-Biphenylamine, 2'-nitro-, and its derivatives has been the subject of extensive study, with research focusing on how substituents affect the compound’s dyeing properties on synthetic polymer fibers and its overall stability and reactivity. Substitutions that decrease the basicity of the amino group have been found to enhance light fastness properties but result in color shifts (A. T. Peters, 1976).

Chemical Reactions and Properties

Chemical reactions involving 4-Biphenylamine, 2'-nitro-, include its use in creating dyes and its response to various synthetic conditions. The compound’s behavior under different chemical reactions underscores its versatility and functionality in organic synthesis. For example, its ability to dye synthetic polymer fibers in various shades highlights its utility in material science and industry (A. T. Peters, 1976).

Physical Properties Analysis

The physical properties, including thermal and spectroscopic characteristics, of 4-Biphenylamine, 2'-nitro-, have been studied to understand its stability, reactivity, and potential applications better. Investigations into these properties are crucial for optimizing its use in various chemical processes and applications (A. Bell et al., 1987).

Chemical Properties Analysis

The chemical properties of 4-Biphenylamine, 2'-nitro-, are closely related to its structure and the presence of functional groups. Studies on its reactivity, interaction with other chemical species, and role as an intermediate in organic synthesis provide valuable information for its application in designing new materials and chemicals (A. Bell et al., 1987).

Scientific Research Applications

Molecular Modeling and Liquid Crystalline Properties

The molecular ordering and alignment of biphenyl derivatives, including 4-nitro-2-biphenylamine, have been studied through computational analysis. This research provides insights into the liquid crystalline properties exhibited by these molecules, highlighting their potential applications in materials science. For example, Ojha (2000, 2001) employed quantum mechanics and intermolecular forces to examine the molecular pairing and arrangement of these compounds, suggesting a favorable configuration for liquid crystallinity (Ojha, 2000); (Ojha, 2001).

Synthetic Applications

The synthetic utility of 4-biphenylamine, 2'-nitro- and its derivatives has been explored in several contexts. For instance, Vincze et al. (2015) discussed the synthetic applications of nitroenamines in creating densely substituted pyrimidine and pyrrolo-pyrimidine derivatives, underlining the versatility of these compounds in organic synthesis (Vincze et al., 2015). Additionally, Gan et al. (2020) reported on the copper(I)-catalyzed asymmetric α-addition of ketimines, showcasing the creation of chiral anti-1,2-diamine derivatives and emphasizing the role of the nitro group as a synthetic handle for further transformations (Gan et al., 2020).

Environmental Detection and Photocatalysis

Recent studies have also highlighted the role of 4-biphenylamine, 2'-nitro- derivatives in environmental monitoring and photocatalysis. For example, Chakraborty et al. (2021) developed Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol, demonstrating the environmental applications of these compounds in detecting and reducing water pollutants (Chakraborty et al., 2021).

properties

IUPAC Name

4-(2-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGZQHZUMWEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150630
Record name 4-Biphenylamine, 2'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylamine, 2'-nitro-

CAS RN

1140-28-9
Record name 2′-Nitro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylamine, 2'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylamine, 2'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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